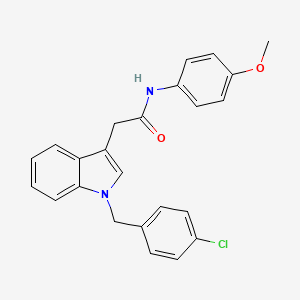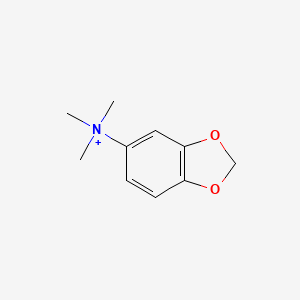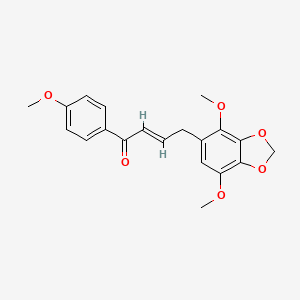![molecular formula C15H13N3O2S B11469310 4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11469310.png)
4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot . The obtained derivatives are then oxidized using copper(II) chloride, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like copper(II) chloride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives.
Common reagents used in these reactions include potassium thiocyanate, benzoyl chloride, and copper(II) chloride . The major products formed from these reactions are cyclic thiadiazole derivatives .
Scientific Research Applications
4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer activities.
Biological Studies: The compound has shown significant cytotoxicity against various human cancer cell lines.
Industrial Applications: Thiadiazole derivatives, including this compound, are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with molecular targets and pathways in cells. The compound disrupts DNA replication processes, leading to the inhibition of bacterial and cancer cell proliferation . The presence of the toxophoric N–C–S moiety is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can be compared with other thiadiazole derivatives, such as:
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives: These compounds exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-methoxy-N-(8-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-3-9-18-13(10)16-15(21-18)17-14(19)11-5-7-12(20-2)8-6-11/h3-9H,1-2H3 |
InChI Key |
KGBRHYAZHGMWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC(=O)C3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B11469231.png)
![Propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11469233.png)
![8-(4-propan-2-ylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11469235.png)
![6-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11469257.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11469270.png)
![Ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B11469274.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B11469276.png)
![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide](/img/structure/B11469278.png)
![3'-hydroxy-2-methyl-1'-[(2E)-3-phenylprop-2-en-1-yl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11469280.png)



![2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide](/img/structure/B11469300.png)
![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B11469304.png)
